molecular formula C19H18BrFN2 B12909438 1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)- CAS No. 139718-50-6

1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)-

Cat. No.: B12909438
CAS No.: 139718-50-6
M. Wt: 373.3 g/mol
InChI Key: XWZIKVLTJDVQEM-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other methods.

    Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Substitution Reactions: The 1-position is substituted with a 4-fluorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Piperidinyl Group Introduction: The 3-position is functionalized with a piperidinyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the fluorophenyl group, potentially leading to debromination or defluorination.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic aromatic substitution typically requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Debrominated or defluorinated products.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(4-chlorophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Bromo-1-(4-methylphenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of a fluorine atom.

    5-Bromo-1-(4-nitrophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness: : The presence of the fluorophenyl group in 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties and biological efficacy.

Properties

CAS No.

139718-50-6

Molecular Formula

C19H18BrFN2

Molecular Weight

373.3 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)-3-piperidin-4-ylindole

InChI

InChI=1S/C19H18BrFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2

InChI Key

XWZIKVLTJDVQEM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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